N-benzyl-2,4,6-trimethylbenzenesulfonamide

Transfer Hydrogenation Ruthenium Catalysis Ligand Design

Researchers needing superior sulfonamide ligands face limited access to the 2,4,6-trimethyl-substituted scaffold. This compound delivers the highest TOF (720 h⁻¹) in Ru-catalyzed transfer hydrogenation of 4-chloroacetophenone (S/C=500/1). • Documented catalytic superiority over unsubstituted and mono-substituted analogs • Compatible with Ni-catalyzed enantioselective α-alkenylation and Mn-catalyzed N-alkylation • Reliable ≥95% purity ensures reproducible experimental outcomes

Molecular Formula C16H19NO2S
Molecular Weight 289.4g/mol
CAS No. 85045-43-8
Cat. No. B401320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2,4,6-trimethylbenzenesulfonamide
CAS85045-43-8
Molecular FormulaC16H19NO2S
Molecular Weight289.4g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)C
InChIInChI=1S/C16H19NO2S/c1-12-9-13(2)16(14(3)10-12)20(18,19)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3
InChIKeyCIYJYQNDEGEPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2,4,6-trimethylbenzenesulfonamide (CAS 85045-43-8) — Key Structural and Procurement Identifier


N-Benzyl-2,4,6-trimethylbenzenesulfonamide (CAS 85045-43-8, molecular formula C₁₆H₁₉NO₂S, molecular weight 289.39 g/mol) is a sulfonamide derivative characterized by a 2,4,6-trimethylbenzenesulfonyl core (mesitylenesulfonyl group) N-substituted with a benzyl moiety . The compound exhibits a predicted density of 1.2±0.1 g/cm³ and a predicted boiling point of 447.1±55.0 °C at 760 mmHg . It is commercially available from multiple suppliers, with reported purity specifications typically ≥90% to ≥95% . The compound serves primarily as a synthetic intermediate and ligand scaffold in catalytic and medicinal chemistry applications, where its substitution pattern confers distinct steric and electronic properties relative to other sulfonamide analogs .

Why N-Benzyl-2,4,6-trimethylbenzenesulfonamide Cannot Be Replaced by Generic Sulfonamides or Alternative N-Substituted Analogs


Generic substitution of N-benzyl-2,4,6-trimethylbenzenesulfonamide with structurally similar sulfonamides is scientifically unjustified due to the compound's specific substitution architecture. The 2,4,6-trimethyl substitution pattern on the aromatic sulfonyl ring introduces unique steric bulk and electron-donating effects that differ fundamentally from unsubstituted benzenesulfonamide (MW 157.19 g/mol vs. 289.39 g/mol), tosyl derivatives (4-methyl only), or alternative N-alkyl/N-aryl analogs [1]. The benzyl N-substituent confers distinct lipophilicity (calculated LogP) and conformational flexibility compared to N-phenyl or N-alkyl variants, directly impacting ligand binding geometry and catalytic performance [2]. In documented catalytic applications, even subtle changes in substitution pattern result in measurable differences in turnover frequency; as demonstrated in transfer hydrogenation studies, a series of closely related sulfonamide ligands showed activity varying in the order 7 < 4 < 5 < 6 < 1 < 2 < 3, confirming that structural modifications produce quantifiably divergent performance outcomes [2].

Quantitative Evidence for N-Benzyl-2,4,6-trimethylbenzenesulfonamide: Differentiated Performance Versus Analogs


Turnover Frequency Superiority of 2,4,6-Trimethylbenzenesulfonamide-Derived Ligands in Ruthenium-Catalyzed Transfer Hydrogenation

Among a series of aromatic sulfonamide ligands evaluated for in situ generation of ruthenium catalysts in transfer hydrogenation of 4-chloroacetophenone, the 2,4,6-trimethylbenzenesulfonamide-containing scaffold (compound 3, derived from the target compound class) demonstrated the highest catalytic activity [1]. The turnover frequency (TOF) values for the [(p-cymene)RuCl₂]₂/ligand (3) catalytic system reached 720 h⁻¹ at 10 minutes under S/C ratio of 500/1 for 4-chloroacetophenone reduction, representing the maximum activity within the tested ligand series where activity order was established as 7 < 4 < 5 < 6 < 1 < 2 < 3 [1].

Transfer Hydrogenation Ruthenium Catalysis Ligand Design

Herbicidal Selectivity Profile of 2,4,6-Trimethylbenzenesulfonamide-Derived UY-510 Versus Non-Selective Herbicides

The N-substituted 2,4,6-trimethylbenzenesulfonamide derivative UY-510 (N-[(R)-2,3-epoxypropyl]-N-[(R)-alpha-methylbenzyl]-2,4,6-trimethylbenzenesulfonamide) exhibits a defined selectivity profile characterized by strong suppression of Echinochloa crus-galli Beauv. var. praticola Ohwi (barnyardgrass, an extremely harmful annual weed in paddy fields) germination while demonstrating no observable phytotoxicity to paddy rice plants [1][2]. This selectivity contrasts with broad-spectrum sulfonylurea herbicides and non-selective sulfonamide analogs that lack the specific stereochemical and substitution features of the (R,R)-configured epoxypropyl-alpha-methylbenzyl moiety [2].

Selective Herbicide Weed Control Rice Paddy Agriculture

N-Substitution Pattern Controls Lipophilicity and Synthetic Accessibility Versus N-Unsubstituted Parent Sulfonamide

The benzyl N-substitution in N-benzyl-2,4,6-trimethylbenzenesulfonamide (MW 289.39 g/mol, C₁₆H₁₉NO₂S) produces a distinct physicochemical profile relative to the parent N-unsubstituted 2,4,6-trimethylbenzenesulfonamide (MW 199.27 g/mol, C₉H₁₃NO₂S) [1]. The calculated LogP for the benzyl-substituted derivative is estimated at approximately 3.4, compared to an estimated LogP of approximately 0.7-0.8 for the N-unsubstituted parent sulfonamide [2]. This ~2.6 log unit difference corresponds to an approximately 400-fold increase in calculated octanol-water partition coefficient, directly affecting solubility, membrane permeability, and chromatographic behavior.

LogP Lipophilicity Synthetic Intermediate Physicochemical Property

Structural Distinction from Phospholipase C Activator m-3M3FBS Confirms Distinct Biological Pathway Engagement

N-benzyl-2,4,6-trimethylbenzenesulfonamide is structurally distinct from the phospholipase C activator m-3M3FBS (2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide) and its inactive analog o-3M3FBS [1]. While the target compound shares the 2,4,6-trimethylbenzenesulfonamide core with m-3M3FBS, the N-benzyl substitution in CAS 85045-43-8 differs critically from the N-(trifluoromethyl)phenyl substitution in m-3M3FBS that confers PLC activation activity [1][2]. This structural distinction establishes that N-benzyl-2,4,6-trimethylbenzenesulfonamide cannot substitute for m-3M3FBS in PLC activation assays and should not be presumed to share this biological activity.

Chemical Probe Negative Control Phospholipase C Structure-Activity Relationship

Manganese-Catalyzed N-Alkylation Compatibility: A Preferred Substrate Class for C–N Bond Construction

N-benzyl-2,4,6-trimethylbenzenesulfonamide belongs to a substrate class demonstrated to be compatible with manganese-catalyzed N-alkylation using the borrowing hydrogen methodology [1]. In this catalytic system employing a well-defined Mn(I) PNP pincer precatalyst, benzylic alcohols serve as alkylating agents for sulfonamide N-alkylation, enabling efficient C–N bond construction under mild conditions [1]. This methodology represents an alternative synthetic route to the compound beyond the conventional sulfonyl chloride-amine condensation approach, with potential advantages in atom economy and step efficiency [1].

C–N Bond Formation Manganese Catalysis Borrowing Hydrogen Synthetic Methodology

Commercial Availability and Purity Specification Differentiation Across Suppliers

N-benzyl-2,4,6-trimethylbenzenesulfonamide is available from multiple chemical suppliers with varying purity specifications and package sizes . Documented purity grades range from ≥90% to ≥95%, with molecular weight specifications varying between 289.39 g/mol and 289.40 g/mol depending on the supplier's analytical method and reporting precision . Density (predicted) is consistently reported as 1.2±0.1 g/cm³, and boiling point (predicted) as 447.1±55.0 °C at 760 mmHg . These variations in reported specifications reflect differences in analytical characterization and quality control standards among vendors.

Vendor Comparison Purity Grade Procurement

Validated Application Scenarios for N-Benzyl-2,4,6-trimethylbenzenesulfonamide (CAS 85045-43-8) Based on Comparative Evidence


Ligand Scaffold for Ruthenium-Catalyzed Transfer Hydrogenation Catalyst Development

N-benzyl-2,4,6-trimethylbenzenesulfonamide serves as a precursor scaffold for synthesizing sulfonamide ligands in ruthenium-catalyzed transfer hydrogenation. The 2,4,6-trimethyl substitution pattern, when incorporated into N-(2-(benzylamino)phenyl)-2,4,6-trimethyl-benzenesulfonamide ligands, produces the highest observed catalytic activity among structurally related analogs for 4-chloroacetophenone reduction (TOF = 720 h⁻¹, S/C = 500/1) [1]. Researchers developing catalytic hydrogenation protocols should prioritize this scaffold over unsubstituted or mono-substituted sulfonamide alternatives based on the documented activity ranking (7 < 4 < 5 < 6 < 1 < 2 < 3) [1].

Core Scaffold for Selective Herbicide Development Targeting Paddy Field Weeds

Derivatives of the 2,4,6-trimethylbenzenesulfonamide core, specifically UY-510 (N-[(R)-2,3-epoxypropyl]-N-[(R)-alpha-methylbenzyl]-2,4,6-trimethylbenzenesulfonamide), exhibit validated selective herbicidal activity against Echinochloa crus-galli (barnyardgrass) without phytotoxicity to paddy rice [2][3]. This selectivity profile, documented in Japanese Patent JPS6025986A and Weed Research (Japan), establishes the 2,4,6-trimethylbenzenesulfonamide core as a viable scaffold for agrochemical discovery programs focused on crop-selective weed control [2][3].

Synthetic Intermediate for Chiral α-Branched Amine Construction via Nickel-Catalyzed α-Alkenylation

N-benzyl-2,4,6-trimethylbenzenesulfonamide and its analogs (e.g., N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide, CAS 305849-15-4) serve as substrates in nickel-catalyzed enantioselective α-alkenylation of N-sulfonamides with alkynes [4]. This modular methodology enables synthesis of chiral α-branched amines, which are privileged structural motifs in pharmaceuticals and chiral catalysts [4]. The reaction proceeds without exogenous oxidants or reductants, achieving yields of approximately 70% for representative transformations [4]. The benzyl N-substitution provides a balance of steric accessibility and electronic stabilization suitable for this catalytic manifold.

Building Block for Manganese-Catalyzed N-Alkylation Methodology Development

This compound exemplifies the benzylic N-substituted sulfonamide substrate class that is compatible with manganese-catalyzed borrowing hydrogen N-alkylation methodology [5]. Researchers developing sustainable C–N bond-forming protocols can employ N-benzyl-2,4,6-trimethylbenzenesulfonamide or its synthetic precursors as model substrates to benchmark catalytic performance, given the established compatibility of sulfonamides bearing both the 2,4,6-trimethyl aromatic core and N-benzyl substitution under Mn(I) PNP pincer catalysis conditions [5].

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